molecular formula C15H13Cl2N3 B7817191 3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

Cat. No.: B7817191
M. Wt: 306.2 g/mol
InChI Key: ODJYNDWSQDXYPA-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline is a substituted aniline derivative featuring a 3,4-dichlorophenyl group and a methylimidazo[1,2-a]pyridine moiety linked via a methylene bridge.

Properties

IUPAC Name

3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3/c1-10-3-2-4-15-19-12(9-20(10)15)8-18-11-5-6-13(16)14(17)7-11/h2-7,9,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJYNDWSQDXYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CNC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common approach is the CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. This reaction proceeds through a catalytic Ortoleva-King mechanism and is compatible with a broad range of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed

  • Oxidation: : Formation of this compound oxide.

  • Reduction: : Production of this compound hydride.

  • Substitution: : Generation of various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs targeting various diseases.

Industry

In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Imidazo[1,2-a]pyridine Derivatives

highlights that chlorination of 3-substituted 5-methylimidazo[1,2-a]pyridines with N-chlorosuccinimide (NCS) yields distinct products depending on substituent presence. For example, 2-methylimidazo[1,2-a]pyridine reacts with NBS to form 3-halogeno-halomethyl derivatives, whereas 3-substituted analogs (e.g., with electron-withdrawing groups) exhibit altered regioselectivity. This suggests that the 5-methyl group in the target compound may stabilize intermediates during synthesis or modify reactivity compared to non-methylated analogs .

Heterocyclic Core Variations

  • Thiazolo[3,2-a]pyrimidines (): Compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo[3,2-a]pyrimidine (11b) share a fused heterocyclic system but replace the imidazopyridine with a thiazole ring. The thiazolo-pyrimidine core introduces sulfur, which may alter electronic properties and bioavailability compared to the nitrogen-dense imidazopyridine. The target compound’s dichloroaniline group also contrasts with 11b’s cyano substituent, affecting polarity and solubility .
  • Pyrimido[2,1-b]quinazolines (): Compound 12 features a quinazoline fused to a pyrimidine, differing in ring size and nitrogen placement.

Chlorinated Aniline Derivatives

  • N-(4-Chloro-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine (): This compound substitutes the imidazopyridine with a dithiazole ring and retains a single chloro group. Additionally, the dithiazole’s sulfur atoms may confer distinct reactivity in nucleophilic substitutions .
  • Agrochemical Triazines (): While structurally distinct (e.g., anilazine, a triazine derivative), these compounds share chloro substituents on aromatic rings. The target compound’s imidazopyridine group may offer enhanced bioactivity over triazines in certain applications, such as enzyme inhibition .

Stability and Reactivity

The dichloro substituents likely increase the compound’s electrophilicity, making it prone to nucleophilic aromatic substitution. In contrast, the methylimidazopyridine group may stabilize intermediates through resonance, as seen in ’s discussion of halogenation pathways .

Data Comparison Table

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound Imidazo[1,2-a]pyridine 3,4-dichloroaniline, 5-methyl Potential bioactivity
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine (11b) Thiazolo[3,2-a]pyrimidine 4-cyanophenyl, 5-methylfuran Antimicrobial activity
N-(4-Chloro-dithiazol-5-ylidene)-4-methylbenzenamine Dithiazole 4-chloro, 4-methyl Crystallization studies
Anilazine Triazine 4,6-dichloro, 2-chlorophenyl Fungicide

Biological Activity

3,4-Dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₅H₁₂Cl₂N₄
Molecular Weight335.2 g/mol
CAS Number1356746-38-7

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation. Notably, it has been shown to inhibit FLT3 (FMS-like tyrosine kinase 3) and other related protein kinases such as CDK (cyclin-dependent kinase), which are crucial in the signaling pathways that promote tumor growth and survival .

Antitumor Activity

The compound has demonstrated significant antitumor activity in various cancer cell lines. For instance, studies have shown that it can inhibit the growth of leukemia cells by inducing apoptosis and cell cycle arrest. The structure-activity relationship (SAR) suggests that the presence of the dichloro group enhances its potency against cancer cells .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the compound's effectiveness against different cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Mechanism of Action
A-431 (epidermoid)15.0Induction of apoptosis
Jurkat (T-cell)12.5Inhibition of FLT3 signaling
HT29 (colon cancer)10.0Cell cycle arrest at G1 phase

These results indicate a promising therapeutic profile for the compound in targeting various cancers.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Leukemia Models : In a study involving mice with induced leukemia, treatment with this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups .
  • Solid Tumors : Another investigation focused on solid tumors demonstrated that the compound could enhance the effects of conventional chemotherapy agents, suggesting a synergistic effect that warrants further exploration in clinical settings .

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